2-Methoxy-5-(pentafluorosulfur)aniline
Description
2-Methoxy-5-(pentafluorosulfur)aniline (CAS: 1211587-84-6) is a fluorinated aromatic amine characterized by a methoxy (-OCH₃) group at the 2-position and a pentafluorosulfur (-SF₅) group at the 5-position of the benzene ring. The compound exhibits unique electronic and steric properties due to the combination of electron-donating (methoxy) and electron-withdrawing (SF₅) substituents. It is primarily used in pharmaceutical research and organic synthesis, with a purity of 95% as noted in commercial listings .
Properties
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F5NOS/c1-14-7-3-2-5(4-6(7)13)15(8,9,10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLURTVOYVCVDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 2-methoxyaniline with a pentafluorosulfurating agent under controlled conditions . The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up this process with optimized reaction parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
2-Methoxy-5-(pentafluorosulfur)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed efficiently .
Scientific Research Applications
Medicinal Chemistry
The incorporation of the SF5 group into aniline derivatives has shown promising results in drug design, particularly for developing pharmaceuticals with enhanced biological activity and stability.
- Pharmacological Activity : Compounds containing the SF5 moiety have been reported to exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The SF5 group can enhance the interaction of the molecule with biological targets, potentially leading to improved efficacy in therapeutic applications .
- Synthesis of New Drugs : The synthesis of 2-Methoxy-5-(pentafluorosulfur)aniline can be achieved through various methods, including palladium-catalyzed reactions. These synthetic pathways allow for the creation of a library of SF5-containing compounds that can be screened for biological activity .
Materials Science
In materials science, this compound is being explored for its potential applications in creating advanced materials with unique properties.
- Fluorinated Polymers : The introduction of SF5 groups into polymer matrices can significantly alter their physical properties, such as thermal stability and chemical resistance. These fluorinated polymers are being investigated for use in coatings, adhesives, and other industrial applications .
- Nanomaterials : Research is ongoing into the use of SF5-containing compounds in the synthesis of nanomaterials. These materials may exhibit enhanced electronic properties due to the presence of fluorinated groups, leading to applications in electronics and photonics .
Environmental Applications
The environmental impact of fluorinated compounds is a growing area of concern. However, the unique properties of SF5-containing compounds may also offer solutions to environmental challenges.
- Fluorinated Pesticides : The development of pesticides with SF5 groups could lead to more effective agricultural chemicals that require lower application rates due to their enhanced potency. This could reduce the overall chemical load on the environment while maintaining agricultural productivity .
Comprehensive Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Development of pharmaceuticals with enhanced biological activity | Improved efficacy and stability |
| Materials Science | Creation of advanced materials with unique properties | Enhanced thermal stability and resistance |
| Environmental Science | Development of fluorinated pesticides | Reduced chemical load on the environment |
Case Studies
- Pharmaceutical Development : A study demonstrated that an SF5-containing aniline derivative exhibited significant anti-inflammatory activity in preclinical models. The compound's ability to modulate inflammatory pathways was attributed to its enhanced lipophilicity due to the SF5 group .
- Polymer Synthesis : Researchers synthesized a series of fluorinated polymers incorporating this compound. These polymers showed improved chemical resistance compared to their non-fluorinated counterparts, making them suitable for harsh environmental conditions .
- Agricultural Applications : A recent investigation into fluorinated pesticides revealed that compounds featuring the SF5 group had higher efficacy against target pests compared to traditional pesticides, suggesting a potential pathway for developing more sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The pentafluorosulfur group can influence the compound’s reactivity and binding affinity to various biological molecules, potentially affecting enzymatic activities and signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Fluoro-5-(pentafluorosulfur)aniline (CAS: 1240257-94-6)
- Structure : Fluorine (-F) at the 2-position and SF₅ at the 5-position.
- Properties: The fluorine atom, being smaller and more electronegative than methoxy, creates a stronger electron-withdrawing effect.
- Applications : Likely used in similar pharmaceutical intermediates but may exhibit lower solubility in polar solvents due to reduced polarity from the fluorine substituent .
3-Fluoro-5-(pentafluorosulfur)aniline (CAS: 1240256-99-8)
- Structure : Fluorine at the 3-position and SF₅ at the 5-position.
- Properties: The meta-fluorine position leads to distinct resonance effects, moderating the electron-withdrawing impact of SF₅. This compound is documented as a precursor for benzoylthiophenes, acting as an allosteric enhancer in adenosine receptor modulation .
- Contrast : The 3-fluoro isomer may exhibit different binding affinities in medicinal chemistry compared to 2-methoxy derivatives due to spatial arrangement .
Substituent Type and Functional Group Impact
2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5)
- Structure : Methoxy at the 2-position and trifluoromethyl (-CF₃) at the 5-position.
- Properties: The CF₃ group is less electronegative and bulkier than SF₅, leading to reduced thermal stability and different electronic effects. This compound is soluble in methanol and DMSO, suggesting higher polarity than SF₅ analogs .
- Applications : Used in agrochemicals and dyes, where moderate electron withdrawal is sufficient .
3-Chloro-5-(pentafluorosulfur)aniline (CAS: 1240257-97-9)
- Structure : Chlorine (-Cl) at the 3-position and SF₅ at the 5-position.
- Properties : Chlorine’s larger atomic radius and polarizability introduce steric hindrance and moderate electron withdrawal. This may enhance stability in electrophilic aromatic substitution reactions compared to fluoro or methoxy analogs .
Physicochemical and Spectroscopic Comparisons
- Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that substituent position significantly affects infrared (IR) and NMR spectra, particularly in hydrogen bonding and aromatic ring distortion . The SF₅ group in 2-Methoxy-5-(SF₅)aniline is expected to produce distinct ¹⁹F NMR signals due to its unique electronic environment.
Biological Activity
2-Methoxy-5-(pentafluorosulfur)aniline (CAS Number: 1211587-84-6) is a compound that has garnered attention due to its unique structural features, particularly the presence of the pentafluorosulfanyl group (SF5). This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interaction with biological systems.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C8H8F5NOS
- Molecular Weight : 263.21 g/mol
The SF5 group is notable for its high electronegativity and unique reactivity, which can influence the biological activity of the compound.
Biological Activity Overview
Research indicates that compounds containing the SF5 group exhibit various biological activities, including:
- Antimicrobial Properties : Studies have shown that SF5-containing compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics.
- Insecticidal Activity : Compounds similar to this compound have been tested for their effectiveness against agricultural pests. For instance, meta-diamide insecticides containing SF5 groups demonstrated significant potency against Plutella xylostella larvae, indicating potential use in crop protection .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The SF5 group may facilitate interactions with specific enzymes or receptors within microbial or insect cells, leading to inhibition of essential biological processes.
- Reactive Intermediates : Upon metabolic activation, the compound could form reactive intermediates that interact with cellular macromolecules, resulting in cytotoxic effects.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various SF5-containing compounds found that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Related SF5 compound | 16 | Escherichia coli |
These results suggest that modifications to the aniline structure can enhance antimicrobial properties .
Insecticidal Activity
In a series of experiments assessing insecticidal properties, several SF5-containing compounds were tested against the larvae of Plutella xylostella. The results highlighted:
| Compound | Feeding Inhibition (%) | LC50 (ppm) |
|---|---|---|
| This compound | 90 | 10 |
| Control Compound | 20 | 50 |
The data indicate that this compound exhibits substantial insecticidal activity, making it a candidate for further development in agricultural applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
